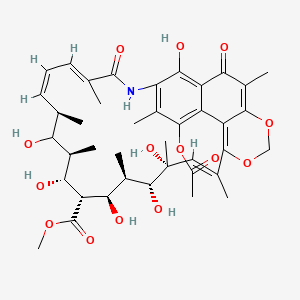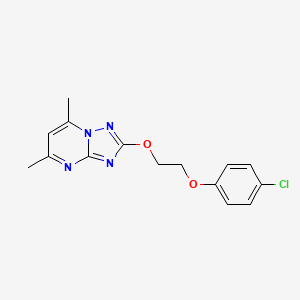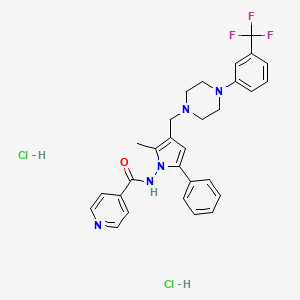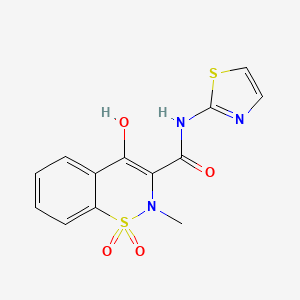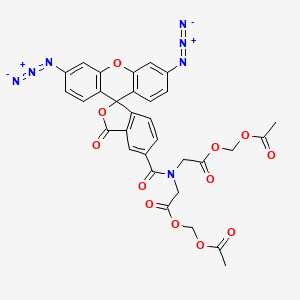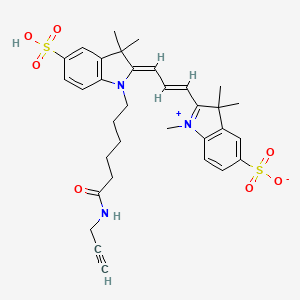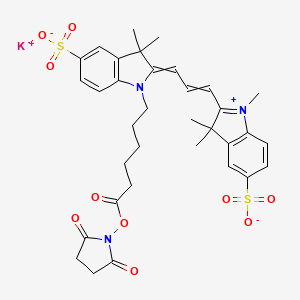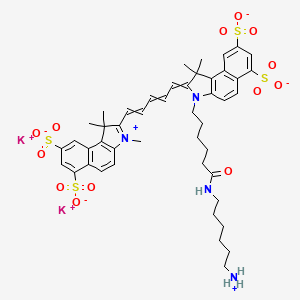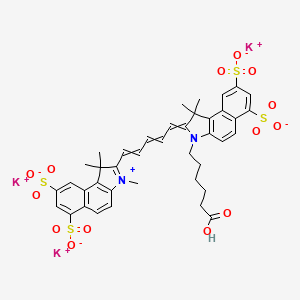
TAK 21d
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihrer Fähigkeit, die Blut-Hirn-Schranke zu überwinden und analgetische Wirkungen zu zeigen, ein erhebliches Potenzial in der Behandlung von neuropathischen und entzündungsbedingten Schmerzen gezeigt .
Herstellungsmethoden
Die Synthese von TAK 21d umfasst mehrere Schritte, beginnend mit der Herstellung der Piperazin-Grundstruktur. Der Syntheseweg umfasst typischerweise folgende Schritte:
Bildung des Piperazin-Kerns: Der Piperazin-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Amine und Carbonsäuren beinhalten.
Einführung der Pyrimidinyl- und Pyridazinyl-Gruppen: Die Pyrimidinyl- und Pyridazinyl-Gruppen werden durch nukleophile Substitutionsreaktionen eingeführt.
Industrielle Produktionsmethoden für this compound würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die Massenproduktion zu gewährleisten.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am Piperazinring, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können an den Pyrimidinyl- und Pyridazinyl-Gruppen auftreten, was zur Bildung reduzierter Analoga führt.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: In der Chemie wird this compound als Referenzverbindung für die Untersuchung der Hemmung von FAAH und die Entwicklung neuer FAAH-Inhibitoren verwendet.
Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle von FAAH bei verschiedenen physiologischen Prozessen, einschließlich Schmerzempfindung und Entzündung, zu untersuchen.
Medizin: In der medizinischen Forschung wird this compound auf seine potenziellen therapeutischen Anwendungen bei der Behandlung neuropathischer und entzündungsbedingter Schmerzen sowie anderer Erkrankungen im Zusammenhang mit der FAAH-Aktivität untersucht.
Industrie: In der pharmazeutischen Industrie dient this compound als Leitverbindung für die Entwicklung neuer Schmerzmittel
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von FAAH hemmt, einem Enzym, das für den Abbau von Fettsäureamiden, einschließlich Anandamid, verantwortlich ist. Durch die Hemmung von FAAH erhöht this compound die Spiegel von Anandamid und anderen Fettsäureamiden im Gehirn, was zu einer verstärkten Aktivierung von Cannabinoid-Rezeptoren führt. Dies führt zu analgetischen und entzündungshemmenden Wirkungen .
Wissenschaftliche Forschungsanwendungen
TAK 21d has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reference compound for studying the inhibition of FAAH and the development of new FAAH inhibitors.
Biology: In biological research, this compound is used to investigate the role of FAAH in various physiological processes, including pain perception and inflammation.
Medicine: In medical research, this compound is explored for its potential therapeutic applications in treating neuropathic and inflammatory pain, as well as other conditions related to FAAH activity.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new analgesic drugs
Wirkmechanismus
Target of Action
TAK 21d is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that breaks down endocannabinoids, which are involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound interacts with FAAH by binding to it, thereby inhibiting its activity . This inhibition prevents the breakdown of endocannabinoids, leading to an increase in their levels . The increased endocannabinoid levels can then exert their effects on the body, such as providing analgesic effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system . By inhibiting FAAH, this compound increases the levels of endocannabinoids.
Biochemische Analyse
Biochemical Properties
TAK 21d interacts with the enzyme FAAH, inhibiting its activity . FAAH is responsible for the breakdown of fatty acid amides, a class of biomolecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of these fatty acid amides, influencing biochemical reactions within the body .
Cellular Effects
The inhibition of FAAH by this compound impacts various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression related to fatty acid amide metabolism . This can lead to changes in cellular metabolism, potentially affecting processes such as inflammation and pain sensation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to FAAH and inhibiting its activity . This prevents the breakdown of fatty acid amides, leading to their accumulation. The increased levels of these biomolecules can then influence various cellular processes, including changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been noted for its stability and lack of degradation . Long-term effects on cellular function, such as sustained changes in fatty acid amide levels, have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Lower doses have been found to effectively reduce pain in models of neuropathic and inflammatory pain, while higher doses may lead to more pronounced effects .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid amides . By inhibiting FAAH, it affects the breakdown of these biomolecules, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is present .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully determined. As a FAAH inhibitor, it is likely to be found wherever FAAH is localized within the cell .
Vorbereitungsmethoden
The synthesis of TAK 21d involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route typically includes the following steps:
Formation of the Piperazine Core: The piperazine core is synthesized through a series of reactions involving the condensation of appropriate amines and carboxylic acids.
Introduction of the Pyrimidinyl and Pyridazinyl Groups: The pyrimidinyl and pyridazinyl groups are introduced through nucleophilic substitution reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
TAK 21d undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidinyl and pyridazinyl groups, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Vergleich Mit ähnlichen Verbindungen
TAK 21d ist unter den FAAH-Inhibitoren aufgrund seiner hohen Potenz und Fähigkeit, die Blut-Hirn-Schranke zu überwinden, einzigartig. Ähnliche Verbindungen umfassen:
URB597: Ein weiterer potenter FAAH-Inhibitor, aber mit unterschiedlichen Strukturmerkmalen.
PF-04457845: Ein selektiver FAAH-Inhibitor mit einer anderen chemischen Struktur.
JZL195: Ein dualer Inhibitor von FAAH und Monoacylglycerol-Lipase (MAGL) mit breiteren Wirkungen auf das Endocannabinoid-System
This compound zeichnet sich durch seine spezifischen Strukturmerkmale und hohe Wirksamkeit bei der Hemmung von FAAH aus, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.
Eigenschaften
IUPAC Name |
4-[4-(3,4-difluorophenyl)pyrimidin-2-yl]-N-pyridazin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVFSJNIBAGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


